2,2-Bis(bromomethyl)propane-1,3-diol;phosphoric acid
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Overview
Description
2,2-Bis(bromomethyl)propane-1,3-diol is a brominated flame retardant commonly used in polymer materials such as rigid polyurethane foams, resins, and coatings . It is characterized by high flame retardancy, light stability, and transparency . This compound is also known for its carcinogenic and genotoxic properties .
Preparation Methods
2,2-Bis(bromomethyl)propane-1,3-diol can be synthesized from octanoic acid . The synthetic route involves the bromination of the starting material under controlled conditions. Industrial production methods typically involve the use of bromine and other reagents to achieve the desired brominated product .
Chemical Reactions Analysis
2,2-Bis(bromomethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol groups to aldehydes or ketones using oxidizing agents.
Reduction: The compound can be reduced to form different products, depending on the reducing agents used.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include aldehydes, ketones, and substituted derivatives .
Scientific Research Applications
2,2-Bis(bromomethyl)propane-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Bis(bromomethyl)propane-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The compound’s brominated structure allows it to interfere with cellular processes, leading to its carcinogenic and genotoxic effects . It reacts with oxoacids and carboxylic acids to form esters, and oxidizing agents convert it to aldehydes or ketones .
Comparison with Similar Compounds
2,2-Bis(bromomethyl)propane-1,3-diol can be compared with other brominated flame retardants such as:
- 1,3-Dibromo-2,2-dihydroxymethylpropane
- 1,3-Dibromo-2,2-dimethylolpropane
- 2,2-Dibromomethyl-1,3-propanediol
- Dibromoneopentyl glycol
- Pentaerythritol dibromide
- Pentaerythritol dibromohydrin
These compounds share similar flame-retardant properties but differ in their molecular structures and specific applications. 2,2-Bis(bromomethyl)propane-1,3-diol is unique due to its high flame retardancy, light stability, and transparency .
Properties
CAS No. |
90463-89-1 |
---|---|
Molecular Formula |
C5H13Br2O6P |
Molecular Weight |
359.93 g/mol |
IUPAC Name |
2,2-bis(bromomethyl)propane-1,3-diol;phosphoric acid |
InChI |
InChI=1S/C5H10Br2O2.H3O4P/c6-1-5(2-7,3-8)4-9;1-5(2,3)4/h8-9H,1-4H2;(H3,1,2,3,4) |
InChI Key |
IQNGKRQYSFEIJI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CBr)CBr)O.OP(=O)(O)O |
Origin of Product |
United States |
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